N,N'-bis(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzene-1,3-dicarboxamide
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Overview
Description
N~1~,N~3~-BIS(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ISOPHTHALAMIDE is a complex organic compound characterized by the presence of two thiazole rings attached to an isophthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-BIS(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ISOPHTHALAMIDE typically involves the condensation of 5-methyl-4-phenyl-2-aminothiazole with isophthaloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran, and requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-BIS(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ISOPHTHALAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N~1~,N~3~-BIS(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ISOPHTHALAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of N1,N~3~-BIS(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ISOPHTHALAMIDE involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use in promoting organic transformations and as a hydrogen bond catalyst.
N,N′-Bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide: Used in various synthetic applications and known for its unique structural properties.
Uniqueness
N~1~,N~3~-BIS(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ISOPHTHALAMIDE is unique due to its dual thiazole rings and isophthalamide core, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C28H22N4O2S2 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
1-N,3-N-bis(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H22N4O2S2/c1-17-23(19-10-5-3-6-11-19)29-27(35-17)31-25(33)21-14-9-15-22(16-21)26(34)32-28-30-24(18(2)36-28)20-12-7-4-8-13-20/h3-16H,1-2H3,(H,29,31,33)(H,30,32,34) |
InChI Key |
IJRMQLIXPRTSGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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